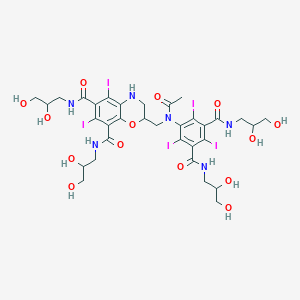

2-((Acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide

Description

Chemical Identity and Nomenclature

The chemical identity of this compound is defined by its unique structural characteristics and systematic nomenclature that reflects its complex molecular architecture. The compound is officially designated as Iodixanol EP Impurity F according to the European Pharmacopoeia, with the Chemical Abstracts Service registry number 171897-73-7 providing unambiguous identification in chemical databases worldwide. This nomenclature system ensures precise communication among researchers, regulatory agencies, and pharmaceutical manufacturers involved in contrast media development and quality control.

The systematic name reflects the compound's benzoxazine core structure, which distinguishes it from the parent iodixanol molecule and contributes to its unique physicochemical properties. Alternative nomenclature includes "Cyclic Iodixanol" and "Iodixanol Related Compound F," highlighting its structural relationship to the parent compound while emphasizing its cyclic nature. The molecular formula C33H41I5N6O14 indicates the presence of five iodine atoms, compared to six in iodixanol, along with multiple nitrogen and oxygen functionalities that influence its biological behavior and analytical detection characteristics.

The structural complexity of this compound necessitates advanced analytical techniques for its identification and quantification in pharmaceutical preparations. The compound's spectroscopic characteristics, including its ultraviolet absorption at 254 nm, are utilized in high-performance liquid chromatography methods for impurity profiling. The presence of multiple chiral centers results in the compound existing as a mixture of diastereomers, adding complexity to its analytical characterization and requiring sophisticated separation techniques for complete structural elucidation.

Historical Context in Contrast Media Development

The development of this compound as a recognized pharmaceutical impurity reflects the broader evolution of contrast media technology from the early days of radiology to modern medical imaging. The historical progression of contrast agents began with the introduction of Lipiodol in 1921, followed by the development of water-soluble iodinated compounds in the 1950s, including diatrizoate and other high osmolar contrast media that exhibited significant adverse effects due to their hyperosmolality. The recognition and characterization of impurities like Iodixanol EP Impurity F represents the sophisticated quality control measures that emerged as contrast media technology advanced toward safer, low-osmolar formulations.

The evolution toward low osmolality contrast agents in the 1970s and 1980s marked a critical transition period when the pharmaceutical industry began developing non-ionic contrast media to reduce patient discomfort and adverse reactions. During this period, iodixanol emerged as a breakthrough iso-osmolar contrast agent, and the identification of its related impurities became essential for ensuring product safety and regulatory compliance. The characterization of Iodixanol EP Impurity F reflects the industry's growing understanding of structure-activity relationships in contrast media, where even minor structural modifications could significantly impact biological behavior and patient safety.

The regulatory framework surrounding contrast media impurities evolved significantly following the introduction of stringent quality standards by agencies such as the Food and Drug Administration and the European Medicines Agency. The establishment of specific limits for Iodixanol EP Impurity F in pharmacopeial monographs represents decades of research into the compound's formation mechanisms, stability characteristics, and potential biological effects. This regulatory evolution paralleled advances in analytical chemistry, particularly the development of liquid chromatography-mass spectrometry methods capable of detecting and quantifying trace levels of complex iodinated impurities in pharmaceutical preparations.

Role as Iodixanol Impurity F in Pharmaceutical Contexts

The role of this compound as Iodixanol EP Impurity F extends far beyond its classification as a simple byproduct, serving as a critical quality indicator for pharmaceutical manufacturing processes and regulatory compliance. The European Pharmacopoeia establishes specific limits for this impurity, requiring that its concentration not exceed 0.6% relative to the main iodixanol peaks, reflecting careful risk assessment based on toxicological studies and manufacturing capability. This regulatory threshold ensures that pharmaceutical manufacturers maintain consistent quality standards while providing sufficient analytical sensitivity to detect process variations that might impact product safety or efficacy.

The compound's formation during iodixanol synthesis involves complex cyclization reactions that can be influenced by various manufacturing parameters, including temperature, pH, reaction time, and the presence of catalytic impurities. Understanding these formation pathways enables pharmaceutical companies to optimize their manufacturing processes to minimize impurity levels while maintaining high yields of the desired product. The monitoring of Iodixanol EP Impurity F serves as a process analytical technology tool, providing real-time feedback on synthesis conditions and enabling immediate corrective actions when impurity levels exceed acceptable ranges.

Advanced analytical methodologies have been developed specifically for the detection and quantification of this impurity in various pharmaceutical matrices, including bulk drug substance, finished dosage forms, and even biological samples. Liquid chromatography-mass spectrometry methods with limits of quantification as low as 0.01 μg/mL have been validated for residual iodixanol measurement in gene therapy applications, where the compound may appear as a process-related impurity from purification procedures using iodixanol density gradients. These analytical capabilities are essential for supporting regulatory submissions and ensuring compliance with Good Manufacturing Practice standards.

The pharmaceutical significance of this impurity extends to its potential impact on patient safety and therapeutic outcomes, necessitating comprehensive toxicological evaluation and risk assessment procedures. While specific toxicity data for Iodixanol EP Impurity F may be limited, regulatory agencies typically require manufacturers to demonstrate that impurity levels remain below established safety thresholds based on the intended clinical use and patient population. The compound's structural similarity to iodixanol suggests potential for similar biological behavior, but subtle differences in molecular architecture could result in distinct pharmacokinetic or toxicological profiles that require careful evaluation.

Properties

IUPAC Name |

2-[[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]methyl]-6-N,8-N-bis(2,3-dihydroxypropyl)-5,7-diiodo-3,4-dihydro-2H-1,4-benzoxazine-6,8-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41I5N6O14/c1-12(49)44(28-25(37)19(31(55)41-3-14(51)9-46)22(34)20(26(28)38)32(56)42-4-15(52)10-47)7-17-6-39-27-24(36)18(30(54)40-2-13(50)8-45)23(35)21(29(27)58-17)33(57)43-5-16(53)11-48/h13-17,39,45-48,50-53H,2-11H2,1H3,(H,40,54)(H,41,55)(H,42,56)(H,43,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIJUUXTEQUZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1CNC2=C(C(=C(C(=C2O1)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C3=C(C(=C(C(=C3I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41I5N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1380.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171897-73-7 | |

| Record name | 2-((Acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171897737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((ACETYL(3,5-BIS(((2,3-DIHYDROXYPROPYL)AMINO)CARBONYL)-2,4,6-TRIIODOPHENYL)AMINO)METHYL)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,3-DIHYDRO-5,7-DIIODO-4H-1,4-BENZOXAZINE-6,8-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ2PLG139P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound 2-((Acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide is a complex organic molecule known for its potential biological activities. This compound is related to iodinated contrast agents and has garnered interest for its possible applications in medical imaging and therapeutic interventions.

- Molecular Formula : C33H41I5N6O14

- CAS Number : 171897-73-7

- SMILES Notation : O1C(CNc2c1c(c(c(c2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)CN(c3c(c(c(c(c3I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C

Synthesis

The synthesis of this compound involves multiple steps starting from 5-amino-1,3-benzenedicarboxylic acid. The process includes:

- Reaction with thionyl chloride.

- Acetylation using glacial acetic acid.

- Formation of the final product through reactions with various amines under controlled conditions .

Anticancer Activity

Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Some studies report up to 95% inhibition of cell proliferation in MCF-7 cells when treated with similar derivatives .

The biological activity is often attributed to the compound's ability to induce oxidative stress in cancer cells:

- Reactive Oxygen Species (ROS) : Increased ROS levels lead to cellular damage and apoptosis in tumor cells. This is accompanied by enhanced activity of superoxide dismutase and decreased levels of glutathione peroxidase .

Antimicrobial Activity

The benzoxazine derivatives have also been evaluated for their antimicrobial properties:

- Antimicrobial Testing : Studies have demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The compounds showed effectiveness in inhibiting bacterial growth through various mechanisms including enzyme inhibition and membrane disruption .

Case Studies

-

Case Study on Anticancer Activity :

- A study focused on a series of benzoxazine derivatives revealed that certain modifications could enhance their cytotoxicity against MCF-7 cells significantly compared to standard chemotherapeutics like cisplatin.

- The derivatives were found to alter the expression levels of apoptosis-related proteins, indicating a targeted mechanism of action against cancer cells.

-

Case Study on Antimicrobial Efficacy :

- In another investigation, the synthesized benzoxazine derivatives were tested against a panel of bacterial strains. The results indicated that specific structural modifications led to improved antibacterial activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 1030.00 g/mol |

| CAS Number | 171897-73-7 |

| Anticancer Activity | Up to 95% inhibition (MCF-7) |

| Antimicrobial Activity | Moderate to potent |

| Key Mechanism | ROS-mediated cell death |

Scientific Research Applications

The compound 2-((Acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, supported by data tables and case studies.

Structural Features

The compound features multiple functional groups including:

- Acetyl groups

- Dihydroxypropyl amino groups

- Iodinated phenyl rings

These structural characteristics contribute to its unique properties and potential applications.

Pharmaceutical Applications

The compound is investigated for its potential as a drug candidate due to its structural complexity and the presence of iodine, which can enhance radiological properties.

Case Study: Anticancer Activity

Research indicates that iodine-containing compounds can exhibit anticancer properties. A study demonstrated that similar iodinated benzoxazine derivatives showed cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activity .

Diagnostic Imaging

Due to the presence of iodine, this compound is a candidate for use in diagnostic imaging techniques such as:

- Computed Tomography (CT) : Iodine is commonly used as a contrast agent in CT scans.

- Positron Emission Tomography (PET) : The compound can potentially be labeled with radioactive isotopes for imaging purposes.

Material Science

The structural features of this compound make it suitable for applications in material science:

- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific properties.

- Nanotechnology : Its unique properties may allow for the development of nanomaterials with enhanced performance in electronics or photonics.

Biochemical Research

The compound's ability to interact with biological systems makes it a subject of interest in biochemical research:

- Enzyme Inhibition Studies : Its structural motifs may inhibit specific enzymes, providing insights into metabolic pathways.

- Drug Delivery Systems : The dihydroxypropyl groups could facilitate the development of targeted drug delivery systems.

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Parameters

Key Observations:

Iodine Content: The target compound contains 8 iodine atoms, exceeding iodixanol (6) and iohexol (3), which may enhance radiopacity in imaging .

Molecular Weight: At 1508.15 g/mol, it is slightly lighter than iodixanol (~1550 g/mol), likely due to the benzoxazine core replacing iodixanol’s dimeric propane backbone .

Pharmacokinetic and Clinical Implications

Iodixanol (Non-ionic, Iso-osmolar):

- Renal Excretion : >95% cleared via glomerular filtration, with plasma clearance rates ~127 mL/min in healthy individuals .

- Safety Profile : Low nephrotoxicity due to iso-osmolarity .

Iohexol (Non-ionic, Low-osmolar):

- Plasma Clearance : Rapid renal excretion; used to measure glomerular filtration rate (GFR) with high precision .

Target Compound :

Research Findings and Industrial Relevance

Synthesis: Unlike iodixanol (dimerized from 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in 1-methoxy-2-propanol ), the target compound’s benzoxazine structure requires specialized cyclization steps.

Nanofiltration: Methods for purifying iodixanol (e.g., solvent/salt removal via nanofiltration ) may apply to the target compound, given similar solubility profiles.

Toxicity: No direct data exists, but structural analogs like iohexol show low systemic toxicity, suggesting a comparable safety profile .

Preparation Methods

Benzoxazine Core Formation

The benzoxazine ring is constructed via cyclization of iodinated precursors. In US3935203A, 3-oxo-2,3-dihydro-1,4-benzoxazine derivatives react with propanol derivatives (e.g., 2,3-dihydroxypropylamine) in the presence of bases like sodium hydride or triethylamine. For example:

-

Solvent Systems : Dimethylformamide (DMF), ethanol, or toluene.

-

Temperature : Reflux conditions (80–120°C).

The reaction mechanism involves nucleophilic attack by the amine on the carbonyl group, followed by cyclodehydration. Triethylamine facilitates HCl elimination, driving the reaction forward.

Iodination and Functionalization

Iodination is achieved using iodine monochloride (ICl) or iodine in acidic media. The 5,7-diiodo-2,3-dihydro-4H-1,4-benzoxazine intermediate is critical. Key steps include:

-

Halogen Exchange : Substitution of chlorine with iodine using NaI in acetone.

-

Coupling Reactions : Amidation with 2,3-dihydroxypropylamine via mixed carbonic anhydride intermediates.

Challenges in Synthesis

Impurity Control

The CN113831256A patent highlights persistent issues with iodixanol impurity G (related to incomplete deprotection). Mitigation strategies include:

Solvent and Base Selection

-

DMF vs. Ethanol : DMF improves solubility of iodinated intermediates but complicates removal due to high boiling points. Ethanol offers easier workup but lower yields.

-

Base Sensitivity : Sodium hydride enables faster reactions but poses safety risks, while triethylamine is milder but requires excess stoichiometry.

Comparative Analysis of Methods

Recent Advances and Alternatives

Recent studies explore enzymatic deprotection to reduce impurity formation. Additionally, microwave-assisted synthesis has been proposed to accelerate cyclization steps, though scalability remains unverified. Alternative halogenation agents like N-iodosuccinimide (NIS) are under investigation to replace corrosive iodine monochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.